molecular formula C11H19NO6 B2641600 (2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 2402789-15-3

(2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Cat. No. B2641600
CAS RN: 2402789-15-3
M. Wt: 261.274
InChI Key: FEJIWCIQZWGLIT-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.274. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The research on this compound and its derivatives primarily focuses on their synthesis and the exploration of their chemical properties. For instance, studies have shown various methods for synthesizing piperidine derivatives, highlighting the versatility of these compounds in organic chemistry. The synthesis of 4-arylamino-4-piperdinecarboxylic acids has been reported, which are starting materials for the preparation of alpha-amino esters, ethers, and ketones, indicating a broad application in creating potent analgesics and exploring their pharmacological properties (Van Daele et al., 1976).

Applications in Medicinal Chemistry

Significant work has been conducted in utilizing piperidine derivatives for medicinal purposes. For example, the synthesis and ligand-binding studies of tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor (SSRI), demonstrate the role of piperidine derivatives in designing compounds with potential antidepressant activities (Keverline-Frantz et al., 1998). Furthermore, studies on the antihistaminic activities of 2-methylpropanamide and benzamide derivatives showcase the exploration of piperidine derivatives in developing treatments for allergies and related conditions (Arayne et al., 2017).

Crystal Structure Analysis

The investigation into the crystal structures of piperidine derivatives provides insight into their molecular configurations and potential interactions with biological targets. Research on (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate and its isopropyl derivative has contributed to understanding the stereo-structural importance of hydrophobic carboxamide portions in inhibiting thrombin, highlighting the compound's potential in therapeutic applications related to blood coagulation (Raghuvarman et al., 2014).

properties

IUPAC Name

(2S,3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-5-4-6(13)8(14)7(12)9(15)16/h6-8,13-14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIWCIQZWGLIT-GJMOJQLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]([C@H]1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid

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